molecular formula C7H12O2 B1294659 2-(Hydroxymethyl)cyclohexanone CAS No. 5331-08-8

2-(Hydroxymethyl)cyclohexanone

Cat. No. B1294659
CAS RN: 5331-08-8
M. Wt: 128.17 g/mol
InChI Key: SIGZQOSGZJNAKB-UHFFFAOYSA-N
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Description

The compound 2-(Hydroxymethyl)cyclohexanone is a cyclohexanone derivative with a hydroxymethyl functional group attached to the second carbon of the ring. This structure places it within a family of compounds that are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, derivatives such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) have been synthesized using urea as a catalyst under ultrasound in aqueous media, which offers an environmentally friendly approach with high yields . Similarly, other derivatives like 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol have been synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . These methods highlight the versatility in the synthetic approaches for such compounds.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives has been extensively studied using various spectroscopic techniques. For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography, with computational studies corroborating the experimental data . The crystal structure of a 4'-hydroxy derivative of a similar compound was determined by X-ray diffraction, revealing an asymmetric chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

Cyclohexanone derivatives undergo a range of chemical reactions. The kinetics and thermodynamics of these reactions can vary with pH, as seen in the study of 2,6-bis(2-hydroxybenzilidene)cyclohexanone, which exhibits a color change under acidic conditions and can form different products depending on the pH . Additionally, the reaction of 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine yielded various oxime derivatives, demonstrating the reactivity of the carbonyl group in such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. For instance, the title compounds in one study adopted a keto-amine tautomeric form, with strong intramolecular hydrogen bonding influencing their conformation . The molecular and crystal structures can also affect the strength of intermolecular hydrogen bonds, as seen in the comparison of compounds with different substituents . The title compound in another study, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, displayed a chair conformation with specific configurations for the substituents, which were linked by intermolecular hydrogen bonds .

Scientific Research Applications

Chemical Industry and Catalysis

2-(Hydroxymethyl)cyclohexanone is notable for its role as an intermediate in the chemical industry, particularly in the manufacture of polyamides. A study highlighted the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a catalyst, demonstrating high activity and selectivity for cyclohexanone formation from phenol under atmospheric pressure in aqueous media (Wang et al., 2011).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation when handling 2-(Hydroxymethyl)cyclohexanone . It is also advised to avoid ingestion and inhalation, and to keep the compound away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGZQOSGZJNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)cyclohexanone

CAS RN

5331-08-8
Record name 2-(Hydroxymethyl)cyclohexanone
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Record name 2-(HYDROXYMETHYL)CYCLOHEXANONE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)cyclohexan-1-one
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Record name 2-(Hydroxymethyl)cyclohexanone
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Synthesis routes and methods

Procedure details

By condensing cyclohexanone (2) with formaldehyde, the 2-hydroxymethylcyclohexanone (3) is obtained, wherefrom, by reaction with phenylmagnesium bromide, 1-phenyl-cis-2-hydroxymethyl-r-1-cyclohexanol (4) is prepared, the latter being subsequently oxidized with potassium permanganate into the acid (1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Hydroxymethyl)cyclohexanone
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2-(Hydroxymethyl)cyclohexanone
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Citations

For This Compound
72
Citations
DJ Aberhart, J Clardy, PK Ghoshal… - The Journal of …, 1984 - ACS Publications
Similarly, 2b12> 13 (mixture of stereoisomers) was treated with trioxymethylene and alkali, leading to an inseparable mixture of diols 3b+ 6, which was benzoylated to give a mixture …
Number of citations: 5 pubs.acs.org
EW Warnhoff, WS Johnson - Journal of the American Chemical …, 1953 - ACS Publications
In 1920, Mannich and Braun1 reported the formation of a compound, C14H22O3, mp 149, as a by-product in the Mannich reaction with cyclo-hexanone and dimethylamine …
Number of citations: 7 pubs.acs.org
PL Barili, G Catelani, R Giorgi - Enantiomer, 1998 - arpi.unipi.it
Lipase mediated treatment of racemic 2-(hydroxymethyl)cyclohexanone, (+/-)-1, with vinyl acetate allows enantioselective acetylation to give the acetate (R)-(+)-4 and unreacted (S)-(+)-…
Number of citations: 3 arpi.unipi.it
A Chen, J Xu, W Chiang, CLL Chai - Tetrahedron, 2010 - Elsevier
… Applications of (S)-2-hydroxymethyl cyclohexanone and the chiral building blocks derived therefrom for the synthesis of pharmaceutical compounds and natural products have been …
Number of citations: 21 www.sciencedirect.com
V Di Bussolo, G Catelani, E Mastrorilli, C Di Bugno… - Tetrahedron …, 1996 - Elsevier
(±)-1-Cyclohexyl-c-2-hydroxymethyl-r-1-cyclohexanol 3, a precursor of the antimuscarinic drug Rociverine 1, was obtained diastereospecifically in very high yield, from the Grignard …
Number of citations: 11 www.sciencedirect.com
M Öki, H Iwamura, J Aihara, H Iida - BULLETIN OF THE CHEMICAL …, 1968 - jlc.jst.go.jp
The OH stretching absorption (vo-н) spectra of some keto-alcohols have been examined. The v0-h shift to the lower frequency due to the intramolecular 0-H---0 bonding can roughly be …
Number of citations: 2 jlc.jst.go.jp
M Oki, H Iwamura, J Aihara, H Iida - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
The O–H stretching absorption (ν O–H ) spectra of some keto-alcohols have been examined. The ν O–H shift to the lower frequency due to the intramolecular O–H··· bonding can …
Number of citations: 31 www.journal.csj.jp
A Paju, T Kanger, T Pehk, M Lopp - Tetrahedron, 2002 - Elsevier
A direct α-hydroxylation of racemic 2-hydroxymethyl ketones with the Sharpless epoxidation catalyst resulted in α,β-dihydroxy ketones in high ee (up to 97%) and in moderate to good …
Number of citations: 24 www.sciencedirect.com
A Salvador, B Herbreteau, P Breton, N Bru… - … of pharmaceutical and …, 2000 - Elsevier
… oligomerization: a mixture of four cyclic diastereoisomer couples of (2R, 2S, 4R, 4S, 6R, 6S) 2,4,6-ethoxycarbonyl-4,6-ethoxycarbonylmethoxycarbonyl-2-hydroxymethyl cyclohexanone. …
Number of citations: 1 www.sciencedirect.com
F Liu, J Ren, J Tang, X Liu, Y Che, X Yao - Fitoterapia, 2013 - Elsevier
Four new cyclohexanone derivatives (2–5) and one known analog, (−)-Palitantin (1) were isolated from the EtOAc extract of Penicillium commune, a fungal strain of low-temperature …
Number of citations: 12 www.sciencedirect.com

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